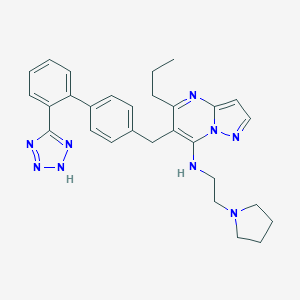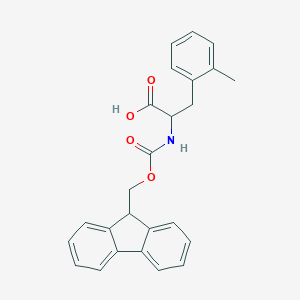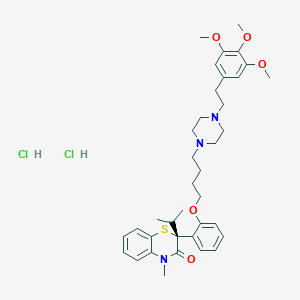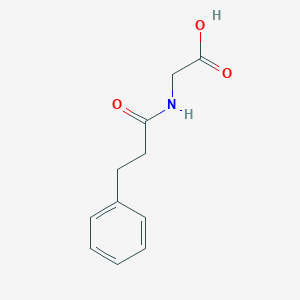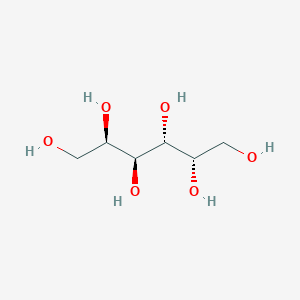
Galaktit
Übersicht
Beschreibung
Galactitol, also known as dulcitol, is a sugar alcohol derived from the reduction of galactose. It is a naturally occurring compound found in various plants and is known for its slightly sweet taste. Galactitol is produced in the human body through the action of the enzyme aldose reductase on galactose. In individuals with galactokinase deficiency, a form of galactosemia, excess galactitol accumulates in the lens of the eye, leading to cataracts .
Wissenschaftliche Forschungsanwendungen
Galaktit hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ausgangsmaterial für die Synthese anderer Zuckeralkohole und seltener Zucker verwendet.
Biologie: this compound wird hinsichtlich seiner Rolle bei Stoffwechselstörungen wie Galaktosämie untersucht.
Medizin: Es werden laufende Forschungen durchgeführt, um das Potenzial von this compound bei der Entwicklung von Krebsmedikamenten und anderen Pharmazeutika zu untersuchen.
Industrie: this compound wird bei der Herstellung von Polymeren und als kalorienarmer Süßstoff in Lebensmitteln verwendet
5. Wirkmechanismus
This compound übt seine Wirkungen in erster Linie durch seine Anreicherung in Geweben aus. Bei Personen mit Galaktokinase-Mangel reichert sich this compound in der Augenlinse an, was zu osmotischem Anschwellen und einer Störung der Linsenfasern führt, die zu Katarakten führen. Das Enzym Aldose-Reduktase katalysiert die Reduktion von Galaktose zu this compound, und dieser Weg ist an der Entwicklung von Komplikationen im Zusammenhang mit Galaktosämie beteiligt .
Ähnliche Verbindungen:
Sorbit: Ein weiterer Zuckeralkohol, der aus Glucose gewonnen wird.
Mannit: Ein Zuckeralkohol, der aus Mannose gewonnen wird.
Xylit: Ein Zuckeralkohol, der aus Xylose gewonnen wird.
Laktitol: Ein Zuckeralkohol, der aus Laktose gewonnen wird.
Vergleich:
This compound vs. Sorbit: Beide sind Zuckeralkohole, aber this compound wird aus Galaktose gewonnen, während Sorbit aus Glucose gewonnen wird. Sorbit wird häufiger als Süßstoff in Lebensmitteln verwendet.
This compound vs. Mannit: Mannit wird als Diuretikum und in medizinischen Anwendungen verwendet, während this compound hauptsächlich in der Stoffwechselforschung von Bedeutung ist.
This compound vs. Xylit: Xylit wird aufgrund seiner anti-kariogenen Eigenschaften häufig als Zuckerersatz in Zahnpflegeprodukten verwendet, während this compound weniger häufig in Konsumgütern verwendet wird.
This compound vs. Laktitol: Laktitol wird als Abführmittel und in Lebensmitteln als kalorienarmer Süßstoff verwendet, während die Anwendungen von this compound eher auf die Forschung ausgerichtet sind
Die einzigartigen Eigenschaften von this compound und seine Rolle in Stoffwechselwegen machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungs- und Industriebereichen.
Wirkmechanismus
Target of Action
Galactitol, a sugar alcohol, is produced from D-galactose through the action of the enzyme aldose reductase . The primary target of galactitol is aldose reductase, an enzyme that plays a crucial role in the polyol pathway . This pathway is responsible for the conversion of glucose into fructose .
Mode of Action
Galactitol interacts with its target, aldose reductase, by being a substrate for the enzyme . When galactose is in excess, it enters the polyol pathway and is reduced to galactitol . This conversion is catalyzed by aldose reductase .
Biochemical Pathways
The primary biochemical pathway affected by galactitol is the polyol pathway . In this pathway, aldose reductase converts excess glucose into fructose . When galactose is present in high concentrations, it is instead reduced to galactitol . This accumulation of galactitol in cells can lead to the generation of reactive oxygen species (ROS), which can cause cell damage .
Pharmacokinetics
It is known that galactitol can accumulate in cells at high concentrations due to an aberrant biochemical mechanism . In a study of a drug being developed for the treatment of Classic Galactosemia, it was found that the drug significantly reduced galactitol levels in the liver, brain, and plasma .
Result of Action
The accumulation of galactitol in cells can lead to various effects. For instance, it can cause osmotic swelling and disruption of fibers in the lens, leading to cataracts . It can also cause cerebral edema . In a clinical trial, a drug that reduced galactitol levels demonstrated clinical benefits on activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor .
Action Environment
The action of galactitol can be influenced by various environmental factors. For instance, the presence of high concentrations of galactose can lead to increased production of galactitol . Additionally, certain genetic conditions, such as Classic Galactosemia, can lead to an increase in galactitol levels .
Biochemische Analyse
Biochemical Properties
Galactitol interacts with several enzymes and proteins in the body. In the context of galactosemia, the inability to metabolize galactose leads to an increased blood level of galactose, which can be converted into galactitol .
Cellular Effects
Galactitol can have profound effects on cellular processes. For instance, in galactosemia, the accumulation of galactitol can lead to multi-organ involvement and can be potentially fatal if not diagnosed on time .
Molecular Mechanism
At the molecular level, galactitol exerts its effects through various mechanisms. For instance, it can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of galactitol can change over time. For instance, concentrations of galactitol fall rapidly over the first 2-3 months following dietary intervention in patients with galactosemia .
Metabolic Pathways
Galactitol is involved in the galactose metabolism pathway. In galactosemia, a defect in the GALT enzyme leads to an inability to metabolize galactose, leading to an increase in galactitol .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Galaktit kann durch eine Reduktionsreaktion aus Galaktose synthetisiert werden. Die Reduktion wird typischerweise durch das Enzym Aldose-Reduktase katalysiert. Im Labor kann Galaktose unter milden Bedingungen mit chemischen Reduktionsmitteln wie Natriumborhydrid (NaBH4) reduziert werden, um this compound zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet häufig die Verwendung der mikrobiellen Fermentation. Es wurde gezeigt, dass die ölige Hefe Rhodosporidium toruloides this compound aus Galaktose produziert. Während des Wachstums in stickstoffreichem Medium kann die Hefe erhebliche Mengen an this compound produzieren, was sie zu einer praktikablen Methode für die großtechnische Produktion macht .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, um verschiedene Produkte zu bilden. So kann es beispielsweise zu Galaktonsäure oxidiert werden.
Reduktion: Als Zuckeralkohol ist this compound selbst ein Reduktionsprodukt von Galaktose.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Salpetersäure (HNO3) und Kaliumpermanganat (KMnO4).
Reduktion: Natriumborhydrid (NaBH4) wird häufig für die Reduktion von Galaktose zu this compound verwendet.
Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden, z. B. Acylchloride für die Veresterung.
Hauptprodukte:
Oxidation: Galaktonsäure.
Reduktion: this compound.
Substitution: Veresterte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Sorbitol: Another sugar alcohol derived from glucose.
Mannitol: A sugar alcohol derived from mannose.
Xylitol: A sugar alcohol derived from xylose.
Lactitol: A sugar alcohol derived from lactose.
Comparison:
Galactitol vs. Sorbitol: Both are sugar alcohols, but galactitol is derived from galactose, while sorbitol is derived from glucose. Sorbitol is more commonly used as a sweetener in food products.
Galactitol vs. Mannitol: Mannitol is used as a diuretic and in medical applications, while galactitol’s primary significance is in metabolic research.
Galactitol vs. Xylitol: Xylitol is widely used as a sugar substitute in dental care products due to its anti-cariogenic properties, whereas galactitol is less commonly used in consumer products.
Galactitol vs. Lactitol: Lactitol is used as a laxative and in food products as a low-calorie sweetener, while galactitol’s applications are more research-focused
Galactitol’s unique properties and its role in metabolic pathways make it a compound of significant interest in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046051 | |
| Record name | D-Galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid | |
| Record name | Galactitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14352 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31,0 mg/mL at 15 °C | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
608-66-2 | |
| Record name | Galactitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactitol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Galactitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALACTITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113ZQ1Y7DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189.5 °C | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
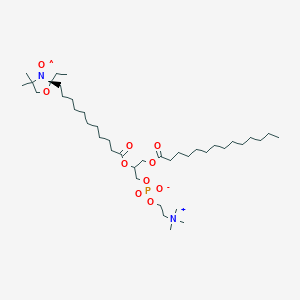

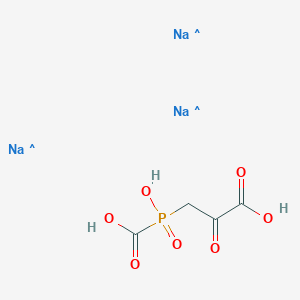

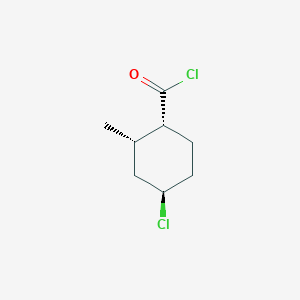

![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
